Physicochemical Property Differentiation by Halogen Type
When selecting a benzophenone intermediate for a medicinal chemistry campaign that requires a specific logP/PSA window—for instance, to balance cellular permeability with aqueous solubility—the choice of 4'-halogen significantly shifts these parameters. 2-Acetoxy-4'-bromobenzophenone (MW 319.15, density 1.441 g/cm³, boiling point 444.4 °C) presents a meaningfully higher molecular weight and higher boiling point compared to its 4'-chloro (MW 274.70, density 1.265 g/cm³, boiling point 431.6 °C) and 4'-fluoro (MW 258.24, boiling point ~410 °C predicted) analogs . The bromine atom contributes to a higher computed logP relative to the chloro and fluoro congeners, a factor that can be exploited when higher lipophilicity is required for target engagement in hydrophobic binding pockets [1]. These quantitative physicochemical differences mean that a chemist cannot simply substitute the cheaper or more readily available chloro analog without altering the compound's chromatographic retention time, solubility profile, and predicted membrane permeability.
| Evidence Dimension | Molecular weight, density, boiling point, logP, and PSA |
|---|---|
| Target Compound Data | MW 319.15 g/mol; density 1.441 g/cm³; boiling point 444.4 °C (760 mmHg); logP 3.61; PSA 43.37 Ų |
| Comparator Or Baseline | 2-Acetoxy-4'-chlorobenzophenone: MW 274.70, density 1.265 g/cm³, boiling point 431.6 °C; 2-Acetoxy-4'-fluorobenzophenone: MW 258.24, boiling point ~410 °C (predicted); logP values lower for both |
| Quantified Difference | MW difference: +44.45 vs. chloro, +60.91 vs. fluoro; boiling point difference: +12.8 °C vs. chloro, ~+34 °C vs. fluoro; density difference: +0.176 g/cm³ vs. chloro |
| Conditions | Computed and experimental physicochemical data compiled from supplier databases (ChemSrc, Molbase, ChemBlink, Fluorochem) |
Why This Matters
These property differences directly affect chromatographic retention (longer for bromo), solubility (lower aqueous solubility for bromo), and membrane permeability (higher logP for bromo), making the bromo analog the preferred choice when higher lipophilicity or a heavier mass tag is required for the experimental design.
- [1] Molbase. [2-(4-bromobenzoyl)phenyl] acetate Computed logP and PSA. https://qiye.molbase.cn (accessed 2026-05-06). View Source
